(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide
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Overview
Description
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The compound belongs to the class of benzo[d]thiazol derivatives. These compounds have been found to exhibit inhibitory action against HIV-1 RT . .
Mode of Action
Benzo[d]thiazol derivatives have been found to exhibit uncompetitive inhibition mode . This means that they bind to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Benzo[d]thiazol derivatives have been found to inhibit the reverse transcriptase enzyme, which is crucial for the replication of hiv-1 .
Result of Action
Benzo[d]thiazol derivatives have been found to exhibit antiviral activity, particularly against hiv-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the benzothiazole derivative is treated with an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Final Compound: The final step involves the condensation of the allyl-substituted benzothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups or double bonds, resulting in the formation of amines or saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure and biological activity make it a promising candidate for the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Comparison with Similar Compounds
Similar Compounds
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: This compound shares the benzothiazole core and has been studied for its pesticidal properties.
3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one: Another benzothiazole derivative, known for its regio- and stereo-selective reactions.
6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives: These compounds have shown cytotoxic and antibacterial activities.
Uniqueness
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide is unique due to its specific substitution pattern and the presence of both allyl and dichlorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-4-7-23-14-9-15(25-2)16(26-3)10-17(14)27-19(23)22-18(24)12-8-11(20)5-6-13(12)21/h4-6,8-10H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHHRIAGNXCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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